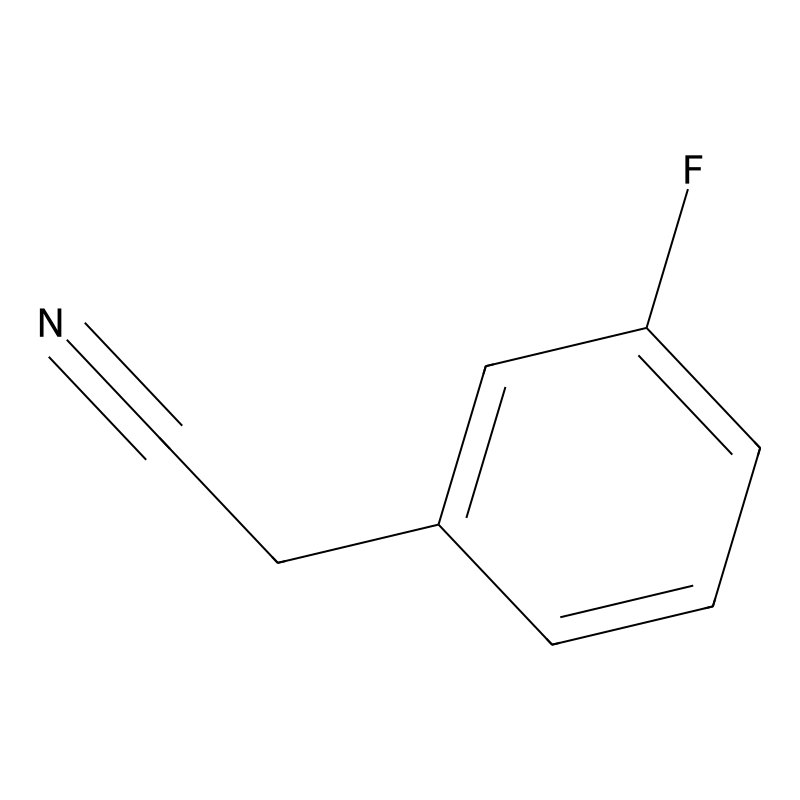

3-Fluorophenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluorophenylacetonitrile, with the chemical formula and CAS number 501-00-8, is an organic compound characterized by a phenyl group substituted with a fluorine atom and an acetonitrile functional group. This compound appears as a clear colorless to pale yellow liquid and has a molecular weight of approximately 135.14 g/mol. It is soluble in various organic solvents and has a boiling point that varies depending on the specific conditions of measurement, generally around 200 °C .

- The nitrile group can act as a bioisostere of a carboxylic acid group, potentially allowing it to interact with enzymes or receptors that recognize similar functionalities.

- The presence of fluorine can influence the compound's lipophilicity and metabolic stability, potentially affecting its interaction with biological membranes.

Synthesis and Characterization:

3-Fluorophenylacetonitrile is an organic compound with the chemical formula C₈H₆FN. It is a white to pale yellow liquid with a boiling point of 230°C. The synthesis of 3-fluorophenylacetonitrile has been reported in several scientific publications, and various methods exist, including Sandmeyer reaction, nucleophilic substitution, and Sonogashira coupling [, , ].

Potential Applications:

While the specific research applications of 3-fluorophenylacetonitrile are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

- Organic synthesis: The presence of the nitrile and fluorophenyl functional groups makes 3-fluorophenylacetonitrile a versatile building block for the synthesis of more complex molecules. It can be used as a precursor for the preparation of pharmaceuticals, agrochemicals, and other functional materials [].

- Medicinal chemistry: The fluorophenyl group can influence the bioactivity of molecules, and 3-fluorophenylacetonitrile could be explored for its potential therapeutic properties or as a scaffold for drug discovery [].

- Material science: Fluorinated compounds often exhibit unique physical and chemical properties, and 3-fluorophenylacetonitrile could be investigated for its potential applications in the development of new materials, such as liquid crystals or polymers [].

- Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

- Reduction Reactions: The nitrile can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The fluorine substituent can influence the reactivity of the aromatic ring, allowing for further substitution reactions at the ortho or para positions relative to the fluorine atom.

Several methods exist for synthesizing 3-Fluorophenylacetonitrile:

- Nitrilation of Fluorobenzene: Reacting fluorobenzene with sodium cyanide in the presence of a suitable catalyst can yield 3-Fluorophenylacetonitrile.

- Fluorination of Acetonitrile Derivatives: Starting from acetonitrile derivatives, fluorination can introduce the fluorine atom at the desired position on the phenyl ring.

- Direct Substitution Reactions: Using appropriate electrophiles and nucleophiles, direct substitution methods can also be employed to synthesize this compound.

3-Fluorophenylacetonitrile is utilized primarily in:

- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

- Chemical Research: It is used in studies exploring its reactivity and biological interactions.

- Material Science: Its properties may allow it to be incorporated into novel materials or coatings.

Interaction studies involving 3-Fluorophenylacetonitrile focus on its reactivity with biological molecules and other chemical species. These studies are essential for understanding its potential therapeutic applications and environmental impact. Preliminary data suggest that it may interact with enzymes or receptors involved in metabolic pathways, but comprehensive studies are required to elucidate these interactions fully .

Several compounds exhibit structural similarities to 3-Fluorophenylacetonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(3-Fluorophenyl)acetonitrile | 501-00-8 | 0.97 | Different positional isomer affecting reactivity |

| 2-(5-Fluoro-2-methylphenyl)acetonitrile | 80141-97-5 | 0.97 | Contains a methyl group influencing solubility |

| 2-(3-Fluoro-5-methylphenyl)acetonitrile | 518070-21-8 | 0.97 | Additional methyl group alters sterics |

| 2-(3,5-Difluorophenyl)acetonitrile | 122376-76-5 | 0.94 | Presence of two fluorine atoms enhances lipophilicity |

| 2-(3,4-Difluorophenyl)acetonitrile | 658-99-1 | 0.91 | Dual fluorination may increase reactivity |

Each of these compounds shares structural characteristics with 3-Fluorophenylacetonitrile but differs in terms of substituent positions and types, which can significantly affect their chemical behavior and biological activity.

XLogP3

GHS Hazard Statements

H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant